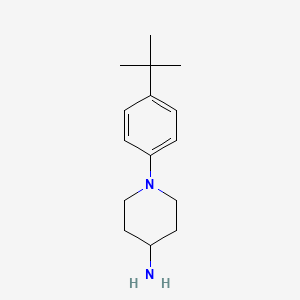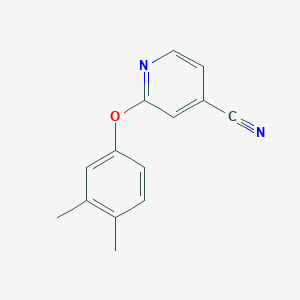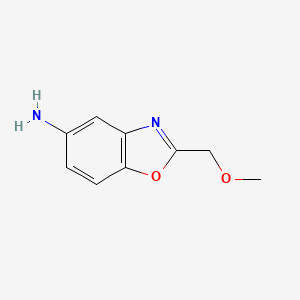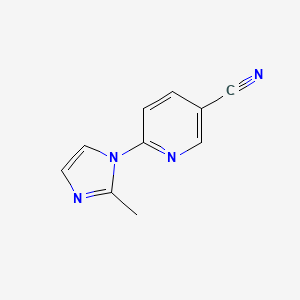
2-(2-bromophenoxy)-N,N-dimethylacetamide
Übersicht
Beschreibung
2-(2-Bromophenoxy)-N,N-dimethylacetamide, often referred to as 2-Bromo-N,N-dimethylacetamide (2-Br-DMA), is an organic compound that is widely used in organic synthesis and scientific research. It is a colorless liquid with a slightly pungent odor. 2-Br-DMA is a versatile reagent that has been used in a variety of applications, including the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Environmental Science and Toxicology
Flame Retardants : Some studies have focused on novel brominated flame retardants (NBFRs), including compounds similar to 2-(2-bromophenoxy)-N,N-dimethylacetamide, examining their occurrence in indoor air, dust, consumer goods, and food. These studies highlight the need for further research on the occurrence, environmental fate, and toxicity of NBFRs. Large knowledge gaps exist for many NBFRs, emphasizing the necessity for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Degradation and Toxicity : Another area of interest is the degradation of environmental pollutants and their toxicity profiles. For instance, the transformation and degradation of tetrabromobisphenol A (TBBPA) and its derivatives have been extensively studied, revealing various degradation products and metabolites. This research contributes to understanding the environmental behaviors of TBBPA-associated brominated flame retardants and their ecological and health risks (Liu et al., 2018).
Materials Science
- Solvent Applications : Research into non-toxic solvents for membrane preparation has identified compounds like N,N-dimethylacetamide (DMA) as critical in membrane science. The challenge lies in replacing toxic solvents used in membrane fabrication with safer alternatives, such as supercritical CO2 and ionic liquids, to enhance the sustainability of membrane processes (Figoli et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body
Mode of Action
It’s worth noting that bromophenols, in general, are known to undergo sonogashira coupling, a reaction that involves the coupling of terminal alkynes with aryl or vinyl halides . This reaction is performed with a palladium catalyst, a copper (I) cocatalyst, and an amine base .
Biochemical Pathways
Bromophenols have been implicated in various reactions, including the formation of mixed halogenated dioxins and furans . These reactions involve condensation reactions, intermolecular rearrangements of intermediates, as well as halogenation and hydrogenation reactions .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity . For instance, phenolic ether derivatives of 1,4-naphthoquinone have shown significant antibacterial action against E. coli and S. aureus, and antifungal activity against C. albicans .
Action Environment
The action, efficacy, and stability of 2-(2-bromophenoxy)-N,N-dimethylacetamide can be influenced by various environmental factors. These may include temperature, pH, presence of other compounds, and specific conditions within the body. For instance, the Sonogashira Coupling reaction typically requires anhydrous and anaerobic conditions .
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHZSWSODYKZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid](/img/structure/B3199286.png)
![[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199290.png)

![2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid](/img/structure/B3199298.png)

![N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199311.png)
![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3199315.png)
![3-[2-(4-Bromophenyl)acetamido]thiophene-2-carboxylic acid](/img/structure/B3199320.png)

![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B3199354.png)

![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline](/img/structure/B3199376.png)
![2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B3199388.png)